molecular formula C19H16ClN3O6 B2755673 (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444191-39-3

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2755673
CAS No.: 444191-39-3
M. Wt: 417.8
InChI Key: VBAUKTFJRMFYHA-UHFFFAOYSA-N
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Description

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H16ClN3O6 and its molecular weight is 417.8. The purity is usually 95%.
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Scientific Research Applications

New Synthesis Pathways

A novel synthesis pathway for the catechol-O-methyltransferase (COMT) inhibitor, entacapone, has been developed, showcasing the compound's role in facilitating the production of pharmacologically significant molecules. This pathway involves the amine-mediated demethylation of a precursor, demonstrating the compound's utility in synthesizing complex organic molecules under mild conditions. This process has potential applications in the synthesis of other pharmacologically active molecules, particularly those requiring specific stereochemical configurations for activity against diseases like tuberculosis (TB) and dengue (Harisha et al., 2015).

Structural Analysis and Characterization

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a derivative of the compound, was characterized to determine its crystal structure and spectroscopic properties. This analysis provided insights into the compound's structural configuration, which is essential for understanding its chemical behavior and interactions. The study highlighted the importance of such compounds in detailed structural and chemical studies, which are foundational in the development of new materials and drugs (Johnson et al., 2006).

Corrosion Inhibition

Derivatives of the compound have been studied for their potential as corrosion inhibitors, a critical area of research for protecting metals against corrosion in various industrial applications. For example, novel Schiff bases derived from similar compounds showed promising results as inhibitors for mild steel corrosion in acidic conditions. These findings indicate potential applications in industries where metal corrosion is a concern, providing a chemical means to extend the lifespan of metal components and structures (Pandey et al., 2017).

Organic Synthesis and Chemical Research

The compound's derivatives have been utilized in the synthesis of complex organic molecules, such as gefitinib, showcasing the compound's versatility in organic synthesis. This application is crucial for the pharmaceutical industry, where such compounds can serve as intermediates in the synthesis of targeted therapeutic agents. The overall yield and efficiency of these synthesis pathways are critical for developing cost-effective and scalable production methods for pharmaceuticals (Jin et al., 2005).

Properties

IUPAC Name

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O6/c1-3-29-18-14(20)7-11(8-17(18)28-2)6-12(10-21)19(25)22-15-5-4-13(23(26)27)9-16(15)24/h4-9,24H,3H2,1-2H3,(H,22,25)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAUKTFJRMFYHA-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.